米托蒽醌

概述

描述

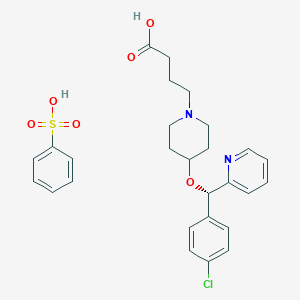

Mitoxantrone is an anthracenedione antineoplastic agent primarily used in the treatment of certain types of cancer, such as acute myeloid leukemia and metastatic hormone-refractory prostate cancer . It is also used to manage multiple sclerosis, particularly the secondary-progressive form . Mitoxantrone works by intercalating into DNA, disrupting DNA synthesis and repair, which ultimately leads to cell death .

科学研究应用

Mitoxantrone has a wide range of scientific research applications, including:

作用机制

Target of Action

Mitoxantrone primarily targets DNA and topoisomerase II , an enzyme responsible for uncoiling and repairing damaged DNA .

Mode of Action

Mitoxantrone is a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II . This interaction disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells .

Biochemical Pathways

Mitoxantrone’s action on DNA and topoisomerase II disrupts several biochemical pathways. For instance, it has been found to disrupt the glutathione and lipid metabolic pathways . Glutathione, a crucial antioxidant in cells, undergoes catabolism involving a series of enzymatic reactions .

Pharmacokinetics

The pharmacokinetics of Mitoxantrone involve a short absorption half-life of between 4.1 to 10.7 minutes, and a distribution phase of between 0.3 to 3.1 hours . The terminal or elimination half-life is quite variable, ranging from 23 to 215 hours, with a median of approximately 75 hours . Mitoxantrone shows extensive tissue distribution and is primarily eliminated through bile, with lesser amounts excreted in urine .

Result of Action

The result of Mitoxantrone’s action is the disruption of DNA synthesis and repair, leading to cell death. This makes it effective as a chemotherapeutic agent used for the treatment of several cancers and multiple sclerosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Mitoxantrone. For instance, it has been found to bind with SARS-CoV-2 NSP1 C-terminal, a major virulence factor of SARS-CoV-2, which plays a role in host immune evasion . This suggests that viral presence could potentially influence the action of Mitoxantrone.

生化分析

Biochemical Properties

Mitoxantrone, a DNA-reactive agent, intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Cellular Effects

Mitoxantrone has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 . It disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases .

Molecular Mechanism

Mitoxantrone exerts its effects at the molecular level primarily through two mechanisms: it intercalates into DNA through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with RNA and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Temporal Effects in Laboratory Settings

Mitoxantrone distributes into a deep tissue compartment from which it is slowly released, as evidenced by prolonged plasma terminal phase half-life, extremely large volume of distribution, and the relatively large amount retained in tissue at approximately 35 days post-dose .

Dosage Effects in Animal Models

In animal models, mitoxantrone has been administered at dosages ranging from 5 mg/m² to 14 mg/m² every 3 weeks . The effects of mitoxantrone vary with different dosages, and high-grade neutropenia, a specific type of low white blood cells, was incredibly common in the study (94%) .

Metabolic Pathways

It is known that bile is the major route for the elimination of mitoxantrone, with lesser amounts excreted in the urine . Several metabolites have been separated, two of which were identified as the monocarboxylic and dicarboxylic acid derivatives .

Transport and Distribution

Mitoxantrone is extensively distributed in tissues. It has a very large volume of distribution, indicating sequestration in a deep tissue compartment . It is primarily administered intravenously, allowing it to be rapidly distributed throughout the body .

Subcellular Localization

Mitoxantrone is known to intercalate into DNA, suggesting its localization within the nucleus .

准备方法

Synthetic Routes and Reaction Conditions

Mitoxantrone is synthesized through a multi-step process involving the condensation of 1,4-dihydroxyanthraquinone with ethylenediamine . The reaction typically occurs under acidic conditions, with the use of a catalyst to facilitate the formation of the desired product. The final compound is then purified through recrystallization or chromatography to obtain high purity mitoxantrone .

Industrial Production Methods

Industrial production of mitoxantrone involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process includes rigorous quality control measures to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions

Mitoxantrone undergoes several types of chemical reactions, including:

Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: Mitoxantrone can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving mitoxantrone include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . These reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of mitoxantrone, which can have different pharmacological properties compared to the parent compound .

相似化合物的比较

Mitoxantrone is often compared to other anthracenedione and anthracycline compounds, such as:

Doxorubicin: Another DNA-intercalating agent used in cancer treatment.

Daunorubicin: Similar in structure and function to doxorubicin, but with different pharmacokinetic properties.

Pixantrone: A mitoxantrone analogue under development, designed to reduce cardiotoxicity while maintaining antitumor activity.

Mitoxantrone is unique due to its specific molecular structure, which allows for effective DNA intercalation and topoisomerase II inhibition with relatively lower cardiotoxicity compared to other similar compounds .

属性

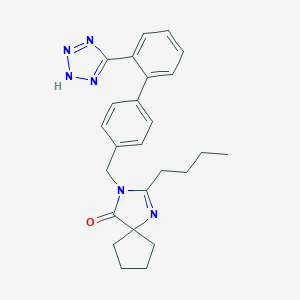

IUPAC Name |

1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZJGLLVHKMTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70476-82-3 (hydrochloride), 70711-41-0 (acetate) | |

| Record name | Mitoxantrone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065271809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046947 | |

| Record name | Mitoxantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Mitoxantrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.34e-01 g/L | |

| Record name | Mitoxantrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Mitoxantrone, a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causes crosslinks and strand breaks. Mitoxantrone also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA. It has a cytocidal effect on both proliferating and nonproliferating cultured human cells, suggesting lack of cell cycle phase specificity. | |

| Record name | Mitoxantrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

65271-80-9 | |

| Record name | Mitoxantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65271-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitoxantrone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065271809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitoxantrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mitoxantrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitoxantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitoxantrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOXANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ114NVM5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mitoxantrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action of Mitoxantrone?

A1: Mitoxantrone exhibits its anticancer activity through multiple mechanisms:

- DNA Intercalation: Mitoxantrone inserts itself between DNA base pairs, disrupting DNA replication and transcription. [, , ]

- Topoisomerase II Inhibition: The drug stabilizes the topoisomerase II-DNA complex, preventing DNA religation and leading to cell death. []

- Protein Kinase C (PKC) Inhibition: Mitoxantrone potently inhibits PKC, an enzyme involved in cell growth and proliferation. []

Q2: How does the oxidative metabolism of Mitoxantrone contribute to its cytotoxicity?

A: While Mitoxantrone is resistant to reductive activation, it undergoes oxidative metabolism primarily mediated by cytochrome P-450 enzymes. This leads to the formation of reactive metabolites that can covalently bind to DNA and RNA, causing damage and contributing to the drug's cytotoxic effects. [, ]

Q3: Does Myeloperoxidase play a role in Mitoxantrone's activity?

A: Yes, studies have shown that Myeloperoxidase, a peroxidase enzyme abundant in myeloid cells, can oxidize Mitoxantrone to metabolites capable of both covalent and non-covalent interactions with nucleic acids. This mechanism may be particularly relevant in treating acute myeloid leukemias, where Myeloperoxidase levels are elevated. []

Q4: Can Mitoxantrone influence angiogenesis?

A: Research suggests that Mitoxantrone can inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This was demonstrated in a study using the chorioallantoic membrane model. []

Q5: What is the molecular formula and weight of Mitoxantrone?

A: Mitoxantrone has the molecular formula C22H28N4O6 • 2HCl and a molecular weight of 517.4 g/mol. []

Q6: What are the known mechanisms of resistance to Mitoxantrone?

A6: Resistance to Mitoxantrone can arise through various mechanisms, including:

- Increased Drug Efflux: Overexpression of drug efflux transporters, such as P-glycoprotein (Pgp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), can pump Mitoxantrone out of cells, reducing its intracellular concentration. [, , ]

- Altered Drug Metabolism: Changes in the expression or activity of enzymes involved in Mitoxantrone metabolism, such as cytochrome P450s, can impact its efficacy. []

- Chromosome-Mediated Resistance: Studies have identified a dominant genetic event involving chromosome-mediated gene transfer that confers resistance to Mitoxantrone. []

Q7: Does Mitoxantrone exhibit cross-resistance with other anticancer agents?

A: Yes, Mitoxantrone demonstrates cross-resistance with other drugs that are substrates for P-glycoprotein and BCRP, such as doxorubicin, daunorubicin, and topotecan. [, , ]

Q8: How is Mitoxantrone used clinically?

A: Mitoxantrone is approved for the treatment of various cancers, including acute myeloid leukemia, non-Hodgkin's lymphoma, and breast cancer. [, , ] Additionally, it has shown efficacy in managing multiple sclerosis. [, , ]

Q9: What is the pharmacokinetic profile of Mitoxantrone?

A: Mitoxantrone exhibits a triphasic elimination pattern. Following intravenous administration, it displays a short distribution half-life (t1/2 alpha of ~10 minutes), an intermediate elimination half-life (t1/2 beta of ~96 minutes), and a prolonged terminal elimination phase (172 hours). []

Q10: How does the route of administration affect Mitoxantrone's efficacy?

A: Clinical studies have investigated both bolus and continuous infusion administration of Mitoxantrone. Continuous infusion aims to maintain constant cytotoxic drug levels, potentially improving efficacy. [] Preclinical studies in mice suggest that circadian timing of Mitoxantrone administration can significantly influence its toxicity and efficacy. []

Q11: Are there biomarkers to predict Mitoxantrone's efficacy or toxicity?

A: While research on specific biomarkers for Mitoxantrone is ongoing, some studies have explored potential predictors. For instance, Bcl-2 expression levels have been investigated as a potential marker for treatment response in prostate cancer. []

Q12: What are the main side effects associated with Mitoxantrone?

A: Myelosuppression (suppression of bone marrow activity) is a common dose-limiting toxicity of Mitoxantrone. Other side effects include nausea, vomiting, hair loss, and mucositis (inflammation of the mucous membranes). [, , , , ] Long-term use of Mitoxantrone can lead to cardiotoxicity and an increased risk of secondary leukemia. [, , , ]

Q13: Have drug delivery systems been explored to improve Mitoxantrone therapy?

A: Yes, researchers are actively investigating drug delivery strategies to enhance Mitoxantrone's therapeutic index by improving its targeting and reducing its toxicity. Nanoparticle formulations, such as polybutylcyanoacrylate (PBCA) nanoparticles and liposomes, have shown promise in preclinical studies. []

Q14: How does encapsulation within nanoparticles affect Mitoxantrone's activity?

A: Encapsulation within nanoparticles can alter Mitoxantrone's pharmacokinetics, biodistribution, and efficacy. For example, in murine tumor models, PBCA nanoparticles enhanced Mitoxantrone's activity against B16 melanoma, while liposomes improved survival in P388 leukemia. []

Q15: Can Mitoxantrone be combined with other therapeutic agents?

A: Yes, Mitoxantrone is frequently used in combination with other chemotherapeutic agents, such as cytarabine, etoposide, and 5-fluorouracil, to enhance efficacy. [, , , , , ] Additionally, combining Mitoxantrone with immunotherapies, like GVAX vaccination, has shown potential in treating castration-resistant prostate cancer. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。